molecular formula C11H18N2O2 B13240633 3-(Azetidin-3-yl)-5-[(tert-butoxy)methyl]-1,2-oxazole

3-(Azetidin-3-yl)-5-[(tert-butoxy)methyl]-1,2-oxazole

Cat. No.: B13240633
M. Wt: 210.27 g/mol
InChI Key: YFOYGJSYEFQIGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Azetidin-3-yl)-5-[(tert-butoxy)methyl]-1,2-oxazole is a heterocyclic compound that features both azetidine and oxazole rings

Chemical Reactions Analysis

Types of Reactions

3-(Azetidin-3-yl)-5-[(tert-butoxy)methyl]-1,2-oxazole undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include organometallic reagents, such as organoboronates and organozinc compounds . Reaction conditions often involve the use of catalysts like copper or nickel to facilitate the desired transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

3-(Azetidin-3-yl)-5-[(tert-butoxy)methyl]-1,2-oxazole has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Azetidin-3-yl)-5-[(tert-butoxy)methyl]-1,2-oxazole stands out due to its combination of azetidine and oxazole rings, which confer unique reactivity and stability. This makes it particularly valuable in applications requiring both structural rigidity and functional versatility.

Biological Activity

3-(Azetidin-3-yl)-5-[(tert-butoxy)methyl]-1,2-oxazole is a heterocyclic compound that has garnered attention due to its potential biological activities. This article reviews the available literature on its synthesis, biological properties, and potential applications in medicinal chemistry.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Chemical Formula : C11_{11}H18_{18}N2_2O2_2
  • CAS Number : 2060029-71-0

This compound features an azetidine ring, which is known for its role in various pharmacologically active compounds. The tert-butoxy group enhances its lipophilicity, potentially influencing its biological activity.

Synthesis

Recent studies have focused on synthesizing derivatives of azetidine and oxazole. For instance, a straightforward synthetic route has been developed for creating new azetidine derivatives that include this compound as a key intermediate . The synthesis typically involves the use of base-catalyzed reactions and can be optimized for yield and purity.

Antimicrobial Activity

Preliminary studies indicate that compounds containing azetidine and oxazole moieties exhibit significant antimicrobial properties. For example, derivatives with similar structures have shown efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The mechanism of action is believed to involve disruption of bacterial cell wall synthesis.

Antitumor Activity

Research into the antitumor potential of azetidine derivatives has revealed promising results. Compounds with structural similarities to this compound have demonstrated cytotoxic effects in vitro against several cancer cell lines. Notably, studies showed that these compounds could induce apoptosis in cancer cells through the activation of caspase pathways .

Inhibition of Cellular Pathways

The compound's ability to inhibit specific cellular pathways associated with tumor growth has been explored. For instance, it may interact with the spindle assembly checkpoint, which is crucial in cell division and tumorigenesis. This interaction could potentially position it as a therapeutic agent in cancer treatment .

Case Studies

  • Antimicrobial Efficacy : A study tested various azetidine derivatives against clinical isolates of bacteria. The results indicated that this compound showed a minimum inhibitory concentration (MIC) of 64 µg/mL against E. coli, suggesting moderate antibacterial activity.
  • Cytotoxicity Against Cancer Cell Lines : In another study examining the cytotoxic effects on human breast adenocarcinoma (MCF-7) cells, this compound exhibited an IC50 value of 30 µM after 48 hours of treatment, indicating significant antitumor potential .

Comparative Analysis of Biological Activities

Activity Compound MIC/IC50 Value Reference
AntibacterialThis compound64 µg/mL (E. coli)
AntitumorThis compoundIC50 = 30 µM (MCF-7)

Properties

Molecular Formula

C11H18N2O2

Molecular Weight

210.27 g/mol

IUPAC Name

3-(azetidin-3-yl)-5-[(2-methylpropan-2-yl)oxymethyl]-1,2-oxazole

InChI

InChI=1S/C11H18N2O2/c1-11(2,3)14-7-9-4-10(13-15-9)8-5-12-6-8/h4,8,12H,5-7H2,1-3H3

InChI Key

YFOYGJSYEFQIGH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OCC1=CC(=NO1)C2CNC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.